molecular formula C18H14N2O2S B2467297 2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865181-10-8

2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2467297
CAS No.: 865181-10-8
M. Wt: 322.38
InChI Key: WDHJTEJYRXJEGK-HNENSFHCSA-N
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Description

2-Methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a heterocyclic compound featuring a benzothiazole core fused with a propargyl (prop-2-ynyl) group at position 3 and a 2-methoxy-substituted benzamide moiety. Its structural uniqueness arises from the combination of the electron-donating methoxy group and the alkyne functionality, which may enhance binding interactions in biological systems or modulate physicochemical properties such as solubility and stability .

Properties

IUPAC Name

2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-3-12-20-14-9-5-7-11-16(14)23-18(20)19-17(21)13-8-4-6-10-15(13)22-2/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHJTEJYRXJEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N=C2N(C3=CC=CC=C3S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the reaction of 2-methoxybenzoyl chloride with 3-prop-2-ynyl-1,3-benzothiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The methoxy and prop-2-ynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Agents
Recent studies have highlighted the neuroprotective properties of compounds similar to 2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide. These compounds have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They function by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress .

2. Anticancer Activity
Research indicates that derivatives of benzothiazole exhibit significant anticancer activity. The compound's ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells has been documented. Specifically, studies have demonstrated that benzothiazole derivatives can target specific pathways involved in cancer cell survival .

3. Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Its structure allows it to interact with microbial cell membranes, leading to disruption and cell death. This property could be beneficial in developing new antibiotics amid rising antibiotic resistance .

Materials Science Applications

1. Corrosion Inhibitors
Compounds like 2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide are being explored as corrosion inhibitors for metals such as carbon steel. The effectiveness of these compounds is attributed to their ability to form protective films on metal surfaces, thereby preventing oxidation and degradation .

2. Organic Electronics
The unique electronic properties of benzothiazole derivatives make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. Their ability to transport charge efficiently can enhance device performance .

Biological Research Applications

1. Chemical Probes
In biological research, 2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can serve as a chemical probe to study biological processes at the molecular level. Its interaction with specific biological targets can help elucidate mechanisms underlying various cellular functions and disease states.

2. Fluorescent Markers
Due to its unique structure, this compound can be modified to act as a fluorescent marker in cellular imaging studies. This application is crucial for visualizing cellular components and understanding dynamic biological processes .

Case Studies

Study Application Findings
Al-Abdullah et al., 2014Corrosion InhibitionDemonstrated significant corrosion resistance for carbon steel using benzothiazole derivatives .
Neuroprotection StudyNeurodegenerative DiseasesCompounds showed protective effects against neurotoxicity in vitro .
Anticancer ResearchCancer Cell LinesInduced apoptosis in various cancer cell lines through targeted inhibition of survival pathways .

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Their Implications

The following table summarizes key analogs and their substituent-driven differences:

Compound Name Benzamide Substituents Benzothiazole Substituents Key Biological/Physical Properties Reference
Target Compound 2-Methoxy 3-Prop-2-ynyl Unknown activity; structural focus on alkyne N/A
4-Methyl-N-(6-methyl-3-prop-2-ynyl-...) 4-Methyl 6-Methyl, 3-prop-2-ynyl Enhanced lipophilicity
2-Methoxy-N-(6-nitrobenzothiazol-2-yl)benzamide 2-Methoxy 6-Nitro Antiproliferative (IC₅₀: 8.2 µM), antioxidant
2-Methoxy-N-(2-(4-methylpiperazine)...) (1f) 2-Methoxy, 4-methylpiperazine 2-(4-Methylpiperazine) Cell proliferation inhibition (81% yield)
5-[(Z)-(7-Chloro-3-ethyl-4-hydroxy...) (14) Sulfonyl, hydroxyethyl 7-Chloro, 3-ethyl, 4-hydroxy Pan-Ras inhibitor (4% yield)
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 6-nitro substituent in 2-methoxy-N-(6-nitrobenzothiazol-2-yl)benzamide enhances antiproliferative activity compared to methoxy-only analogs, likely due to increased electrophilicity and improved target binding .
  • Conversely, the 2-methoxy group in the target compound may improve solubility via hydrogen bonding while reducing metabolic instability .

Heterocyclic Additions :

  • Compounds like 1f () incorporate piperazine moieties , which enhance solubility and enable interactions with charged residues in biological targets, contributing to their cell proliferation inhibition (81.08% yield) .

Physicochemical and Spectroscopic Data

  • Melting Points :
    • The target compound’s analogs exhibit melting points ranging from 132.3°C (1f) to 210.8°C (1g), suggesting that bulky substituents (e.g., piperazine) increase crystallinity .
  • Synthetic Yields :
    • Yields vary significantly: 4% for the pan-Ras inhibitor 14 () vs. 81% for 1f , highlighting the challenges in synthesizing complex substituents .

Biological Activity

The compound 2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on its antiproliferative effects against various cancer cell lines, as well as its antimicrobial properties.

Chemical Structure

The chemical structure of 2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can be described as follows:

  • Molecular Formula: C₁₅H₁₅N₃O₁S
  • Molecular Weight: 285.37 g/mol
  • IUPAC Name: 2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against a range of cancer cell lines. The following table summarizes the IC₅₀ values (the concentration required to inhibit cell growth by 50%) against selected cancer cell lines:

Cell Line IC₅₀ (µM) Reference
MCF-7 (Breast Cancer)3.1
HCT116 (Colon Cancer)4.4
HEK293 (Human Embryonic Kidney)5.3
NCI-H358 (Lung Cancer)6.48

The compound demonstrated a selective inhibitory effect on the MCF-7 cell line, indicating potential for targeted cancer therapy.

The mechanism by which 2-methoxy-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide exerts its antiproliferative effects may involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that compounds with similar structures can interfere with microtubule dynamics or induce oxidative stress leading to cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. The minimal inhibitory concentration (MIC) values are summarized in the following table:

Bacterial Strain MIC (µM) Activity
Staphylococcus aureus (Gram-positive)16Moderate
Escherichia coli (Gram-negative)32Weak
Enterococcus faecalis (Gram-positive)8Selective

The compound exhibited selective antibacterial activity against E. faecalis, indicating potential as an antibacterial agent alongside its anticancer properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential:

  • Antiproliferative Studies : A study reported that similar benzothiazole derivatives showed IC₅₀ values ranging from 1.2 to 5.3 µM against various cancer cell lines, suggesting that structural modifications can enhance biological activity .
  • Antimicrobial Evaluation : Another study highlighted that certain benzothiazole derivatives demonstrated significant antibacterial activity with MIC values as low as 8 µM against E. faecalis, supporting the notion that modifications in structure can lead to improved antimicrobial efficacy .

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